5-(2-Methoxyphenoxy)furan-2-carboxylic acid
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Overview
Description
5-(2-Methoxyphenoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C12H10O5 It is characterized by a furan ring substituted with a 2-methoxyphenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)furan-2-carboxylic acid typically involves the reaction of 2-methoxyphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(2-Methoxyphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methoxyphenoxy)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and other materials with desirable properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and methoxyphenoxy group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxyphenoxy)methylfuran-2-carboxylic acid: Similar structure but with a methylene bridge.
5-Methoxyfuran-2-carboxylic acid: Lacks the phenoxy group.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of one.
Uniqueness
5-(2-Methoxyphenoxy)furan-2-carboxylic acid is unique due to the presence of both a methoxyphenoxy group and a furan ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H10O5 |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-(2-methoxyphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-15-8-4-2-3-5-9(8)16-11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
UXSCCXBEPPHVAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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